

# ENMD-2076 Tartrate: A Technical Guide to its Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | ENMD-2076 Tartrate |           |
| Cat. No.:            | B1683880           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has demonstrated potent anti-proliferative and anti-angiogenic activities in a range of preclinical and clinical settings. This document provides a comprehensive technical overview of the signaling pathways modulated by ENMD-2076, its mechanism of action, and a summary of its activity in various cancer models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

## Introduction

ENMD-2076 is a synthetic small molecule that selectively targets key kinases involved in cell cycle regulation and angiogenesis.[1] Its dual mechanism of action, targeting both tumor cell proliferation and the tumor microenvironment, makes it a compelling candidate for cancer therapy.[2][3] This guide delves into the core molecular mechanisms of ENMD-2076, providing a detailed understanding of its effects on critical signaling cascades.

### **Mechanism of Action**

ENMD-2076 exerts its anti-cancer effects through the inhibition of two primary classes of kinases: Aurora kinases and various receptor tyrosine kinases (RTKs) involved in angiogenesis.[1][2][3]



- Inhibition of Aurora Kinases: ENMD-2076 demonstrates potent and selective inhibition of Aurora A kinase, a key regulator of mitosis.[3][4] Aurora kinases are serine/threonine kinases that play a crucial role in mitotic checkpoint control, and their overexpression is common in many human cancers.[1][3] By inhibiting Aurora A, ENMD-2076 disrupts the mitotic process, leading to cell cycle arrest and apoptosis in tumor cells.[4][5]
- Anti-Angiogenic Activity: The compound also targets a spectrum of RTKs that are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][6] Key angiogenic kinases inhibited by ENMD-2076 include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor α (PDGFRα).[3][6] This multi-targeted antiangiogenic profile allows ENMD-2076 to effectively inhibit the formation of new tumor blood vessels.[2]

# **Signaling Pathway Modulation**

The therapeutic potential of ENMD-2076 stems from its ability to modulate multiple critical signaling pathways simultaneously.

## **Aurora A Kinase Signaling Pathway**

ENMD-2076's inhibition of Aurora A kinase disrupts the G2/M phase of the cell cycle. This leads to a cascade of events including the inhibition of mitotic spindle formation and improper chromosome segregation, ultimately triggering apoptosis.





Click to download full resolution via product page

**Diagram 1:** ENMD-2076 inhibition of the Aurora A kinase pathway.

# Angiogenic Receptor Tyrosine Kinase Signaling Pathways

By targeting VEGFRs, FGFRs, and PDGFR $\alpha$ , ENMD-2076 blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.





Click to download full resolution via product page

Diagram 2: ENMD-2076 inhibition of angiogenic RTK pathways.

# **Quantitative Data**



The following tables summarize the in vitro and in vivo activity of ENMD-2076 across various cancer models.

**Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076** 

| Kinase Target | IC50 (nM) | Reference |
|---------------|-----------|-----------|
| Aurora A      | 14        | [3][4][5] |
| Flt3          | 1.86      | [4][5]    |
| KDR/VEGFR2    | 58.2      | [5]       |
| Flt4/VEGFR3   | 15.9      | [5]       |
| FGFR1         | 92.7      | [5]       |
| FGFR2         | 70.8      | [5]       |
| PDGFRα        | 56.4      | [5]       |
| Src           | 56.4      | [5]       |
| Aurora B      | 350       | [3]       |
| Kit           | 120       | [6]       |

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076

| Cell Line                                                                          | Cancer Type      | IC50 (μM)    | Reference |
|------------------------------------------------------------------------------------|------------------|--------------|-----------|
| Wide Range of Solid<br>Tumor and<br>Hematopoietic Cancer<br>Cell Lines             | Various          | 0.025 - 0.7  | [2][3][4] |
| Myeloma Cell Lines<br>(IM9, ARH-77, U266,<br>RPMI 8226, MM.1S,<br>MM.1R, NCI-H929) | Multiple Myeloma | 2.99 - 7.06  | [4]       |
| Human Leukemia Cell<br>Lines                                                       | Leukemia         | 0.025 - 0.53 | [5]       |



**Table 3: Clinical Trial Outcomes of ENMD-2076** 

| Cancer Type                                | Phase | Primary<br>Endpoint                          | Result | Reference |
|--------------------------------------------|-------|----------------------------------------------|--------|-----------|
| Platinum-<br>Resistant<br>Ovarian Cancer   | II    | 6-month Progression-Free Survival (PFS) Rate | 22%    | [2][7]    |
| Triple-Negative<br>Breast Cancer<br>(TNBC) | II    | 6-month Clinical<br>Benefit Rate<br>(CBR)    | 16.7%  | [8]       |
| Ovarian Clear<br>Cell Carcinoma<br>(OCCC)  | II    | 6-month Progression-Free Survival (PFS) Rate | 22%    | [9]       |

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the preclinical evaluation of ENMD-2076.

# **In Vitro Kinase Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of ENMD-2076 against a panel of purified kinases.

#### Methodology:

- Recombinant human kinase enzymes and corresponding substrates are used.
- Kinase reactions are performed in a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM EGTA, 0.05% Brij-35).[5]
- ENMD-2076 is serially diluted to various concentrations.
- The kinase, substrate, ATP, and ENMD-2076 are incubated together.



- The amount of phosphorylated substrate is quantified using a suitable detection method, such as the PanVera Z'-Lyte kinase assay kit.[4]
- IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

# Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

Objective: To assess the anti-proliferative effect of ENMD-2076 on adherent cancer cell lines.

#### Methodology:[3]

- Adherent tumor cells are seeded in 96-well plates at a density of 500 cells per well.
- After 24 hours, the cells are treated with a range of ENMD-2076 concentrations (e.g., 9 doses spanning 0.3 nM to 125 μM) for 96 hours.
- Following treatment, the cells are fixed with trichloroacetic acid.
- The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
- The unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM
   Tris base solution.
- The absorbance is measured at a wavelength of 510 nm to determine cell density.
- IC50 values are calculated from the dose-response curves.

## In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of ENMD-2076 in animal models.

#### Methodology:[3]

- Cancer cells (e.g., 2 x 10<sup>6</sup> to 30 x 10<sup>6</sup>) are mixed with Matrigel and injected subcutaneously into immunocompromised mice (e.g., NCr nude or CB.17 SCID).
- Tumors are allowed to grow to a specific size (e.g., 500-750 mm<sup>3</sup>).



- Mice are then treated with a single oral dose of ENMD-2076 or vehicle control.
- Tumor growth is monitored over time by measuring tumor volume.
- At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting to assess target kinase inhibition).

## In Vivo Pharmacodynamic Studies

Objective: To assess the effect of ENMD-2076 on its target kinases within the tumor in vivo.

#### Methodology:[3]

- Tumor-bearing mice are treated with a single oral dose of ENMD-2076.
- At various time points post-treatment, tumors are harvested.
- Tumor lysates are prepared and subjected to Western blot analysis.
- Antibodies specific for the phosphorylated (active) and total forms of the target kinases (e.g., Aurora A, VEGFR2, FGFR1/2, Flt3) are used to determine the extent of target inhibition.





Click to download full resolution via product page

Diagram 3: General workflow for preclinical and clinical evaluation of ENMD-2076.

# Conclusion



**ENMD-2076 tartrate** is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the dual inhibition of key signaling pathways driving tumor cell proliferation and angiogenesis. The data presented in this guide highlight its potent in vitro and in vivo activity and provide a foundation for its continued investigation in clinical settings. The detailed experimental protocols offer a resource for researchers to further explore the therapeutic potential of ENMD-2076 and to identify predictive biomarkers for patient selection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ENMD-2076 Tartrate: A Technical Guide to its Signaling Pathway Modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683880#enmd-2076-tartrate-signaling-pathway-modulation]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com